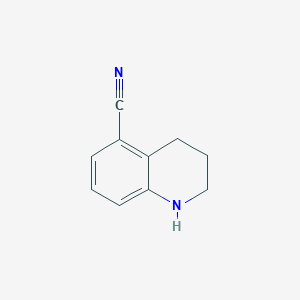

1,2,3,4-Tetrahydroquinoline-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1,3,5,12H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEOGUPVWLRFEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2NC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301257150 | |

| Record name | 5-Quinolinecarbonitrile, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-72-2 | |

| Record name | 5-Quinolinecarbonitrile, 1,2,3,4-tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939758-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinecarbonitrile, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinoline-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2,3,4-tetrahydroquinoline-5-carbonitrile CAS number 939758-72-2

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 1,2,3,4-tetrahydroquinoline-5-carbonitrile (CAS 939758-72-2).

CAS Number: 939758-72-2 Role: Pharmaceutical Intermediate & Pharmacophore Scaffold Document Type: Technical Guide for Drug Development Professionals

Executive Summary

This compound is a bicyclic heterocyclic building block critical to the synthesis of next-generation cardiovascular and metabolic therapeutics. Unlike its more common 6-substituted analogs, the 5-substituted tetrahydroquinoline (THQ) core offers a unique vector for exploring structure-activity relationships (SAR) in sterically constrained binding pockets.

Its primary industrial utility lies in the development of Aldosterone Synthase (CYP11B2) Inhibitors , where it serves as a scaffold to modulate selectivity against the homologous enzyme CYP11B1. The nitrile moiety at the C5 position acts as both a versatile synthetic handle (precursor to amines, amides, and tetrazoles) and a robust hydrogen-bond acceptor in active pharmaceutical ingredients (APIs).

Chemical Profile & Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |

| LogP (Predicted) | ~1.8 - 2.1 |

| H-Bond Donors | 1 (NH) |

| H-Bond Acceptors | 2 (N ring, CN) |

| Key Reactivity | Nucleophilic nitrogen (N1); Electrophilic nitrile (C5); Aromatic substitution (C6/C8) |

Synthetic Pathways & Methodologies[6][7][8]

The synthesis of 5-substituted THQs is synthetically demanding due to the directing effects of the nitrogen lone pair, which favors electrophilic substitution at the C6 and C8 positions. Consequently, direct functionalization of the THQ core to install a C5-nitrile is rarely viable.

The preferred industrial route utilizes a Pd-catalyzed cyanation (Rosenmund-von Braun or Buchwald modification) of a pre-functionalized 5-bromo precursor.

Core Synthesis Workflow (DOT Visualization)

Figure 1: Strategic synthesis route avoiding regioselectivity issues by starting with 5-bromoquinoline.

Detailed Experimental Protocol

Objective: Synthesis of this compound from 5-bromo-1,2,3,4-tetrahydroquinoline.

Reagents:

-

Substrate: 5-Bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv)

-

Cyanating Agent: Zinc Cyanide (Zn(CN)₂, 0.6 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

-

Solvent: Anhydrous DMF (degassed)

Procedure:

-

Inert Atmosphere Setup: Charge a dried Schlenk flask with the substrate, Zn(CN)₂, and Pd(PPh₃)₄ under a positive pressure of Argon.

-

Solvation: Add anhydrous DMF via syringe. The concentration should be approximately 0.2 M to prevent oligomerization.

-

Thermal Activation: Heat the reaction mixture to 85–95°C for 12–16 hours. Monitor via LC-MS for the disappearance of the bromide peak (M+H: ~212/214) and appearance of the nitrile product (M+H: 159).

-

Expert Note: Avoid temperatures >120°C to prevent oxidative aromatization back to the quinoline.

-

-

Workup (Safety Critical): Cool to room temperature. Quench by pouring into a solution of saturated NaHCO₃ or dilute ammonia (to sequester zinc). Extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The amine proton (NH) makes the compound streak on silica; adding 1% Triethylamine to the eluent is recommended.

Medicinal Chemistry Applications

The 5-cyano-THQ scaffold is a "privileged structure" in the design of inhibitors for steroidogenic cytochrome P450 enzymes.

Target: Aldosterone Synthase (CYP11B2)

Inhibitors of CYP11B2 are sought for treating hypertension and heart failure. The challenge is selectivity: the enzyme is 93% homologous to CYP11B1 (cortisol synthase).

-

Role of CAS 939758-72-2: The THQ core mimics the steroid backbone. The 5-CN group often positions itself in the heme-access channel or interacts with specific residues (e.g., Phe or Trp) unique to the CYP11B2 active site, enhancing selectivity over CYP11B1.

Drug Design Cycle (DOT Visualization)

Figure 2: The iterative role of the 5-cyano-THQ scaffold in optimizing drug selectivity.

Handling & Safety (E-E-A-T)

-

Cyanide Hazard: While Zn(CN)₂ is less acutely toxic than NaCN/KCN due to low solubility, it releases HCN upon contact with strong acids. Never acidify the waste stream of the cyanation reaction.

-

Oxidation Sensitivity: Tetrahydroquinolines are prone to oxidation to quinolines upon prolonged exposure to air and light. Store under inert gas (Nitrogen/Argon) at 2–8°C.

-

Skin Absorption: The lipophilic nature of the THQ core facilitates skin absorption. Double-gloving (Nitrile) is mandatory.

References

-

Patent Context for CYP11B2 Inhibitors

-

Synthetic Methodology (Cyanation)

-

Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II) as a convenient and eco-friendly source of cyanide for palladium-catalyzed cyanation of aryl halides. Chemical Communications.[3]

-

Source:

-

-

General Tetrahydroquinoline Synthesis

- Sridharan, V., et al. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews.

-

Source:

Sources

- 1. DE102008022221A1 - Inhibitors of human aldosterone synthase CYP11B2 - Google Patents [patents.google.com]

- 2. CA2723545C - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents [patents.google.com]

- 3. WO2009135651A1 - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

5-Cyano-1,2,3,4-Tetrahydroquinoline: Structural Architecture and Synthetic Utility

Topic: Chemical Structure & Synthetic Architecture of 5-Cyano-1,2,3,4-Tetrahydroquinoline Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

5-Cyano-1,2,3,4-tetrahydroquinoline (5-CN-THQ) represents a privileged bicyclic scaffold in medicinal chemistry, distinct from its isoquinoline isomers due to the specific steric and electronic environment created by the C5-substitution. As a core pharmacophore, it serves as a critical precursor for Selective Androgen Receptor Modulators (SARMs), BET bromodomain inhibitors, and GPCR ligands. This guide provides a comprehensive technical analysis of its structural dynamics, electronic properties, and a validated, high-fidelity synthetic protocol for its generation from halogenated precursors.

Structural Architecture & Electronic Properties

Conformational Dynamics

The 1,2,3,4-tetrahydroquinoline (THQ) core exists in a dynamic equilibrium, primarily adopting a half-chair conformation . Unlike the planar quinoline precursor, the saturated nitrogen-containing ring (N1-C2-C3-C4) exhibits significant pucker.

-

Nitrogen Hybridization: The N1 atom is

hybridized, adopting a pyramidal geometry. However, the lone pair on N1 is capable of partial conjugation with the benzene ring, although less effectively than in planar aniline systems due to the ring strain and steric bulk of the adjacent methylene groups. -

C5-Cyano Influence: The nitrile group at position 5 (peri-position to the C4 methylene) introduces a unique steric and electronic perturbation.

-

Steric: The linear geometry of the cyano group (

hybridized) minimizes peri-interactions with C4-H, unlike larger substituents (e.g., nitro or methyl), making the 5-position sterically accessible but electronically distinct. -

Electronic: The strong electron-withdrawing nature (-I, -M effects) of the cyano group deactivates the benzene ring, reducing the basicity of the N1 lone pair via inductive effects transmitted through the fused system.

-

Predicted NMR Signature

Based on substituent shielding constants and the parent THQ spectrum, the 5-CN derivative exhibits a distinct shift pattern:

| Nucleus | Position | Predicted Shift ( | Multiplicity | Structural Insight |

| 1H | H-2 | 3.30 - 3.40 | Triplet (m) | Adjacent to N1; deshielded by amine. |

| 1H | H-3 | 1.90 - 2.05 | Multiplet | Pucker of the half-chair; most shielded. |

| 1H | H-4 | 2.90 - 3.05 | Triplet | Deshielded by aromatic ring current + C5-CN proximity. |

| 1H | H-6 | 7.10 - 7.20 | Doublet | Ortho to CN; deshielded by anisotropy of CN. |

| 1H | H-7 | 6.60 - 6.70 | Triplet | Meta to CN; standard aromatic range. |

| 1H | H-8 | 6.50 - 6.60 | Doublet | Ortho to N1; shielded by N-donation. |

| 13C | C-5 | ~110 - 112 | Singlet | Ipso carbon bearing CN; shielded relative to benzene. |

| 13C | -CN | ~118 - 119 | Singlet | Characteristic nitrile diagnostic peak. |

Synthetic Pathways and Strategy

The synthesis of 5-cyano-THQ is non-trivial due to the incompatibility of free amines with many transition metal catalysts and the difficulty of selectively reducing 5-cyanoquinoline without reducing the nitrile.

Strategic Overview

We prioritize Route A (Pd-Catalyzed Cyanation) as the industry standard for scalability and purity. Direct reduction (Route B) often yields mixtures of over-reduced products (primary amines).

Figure 1: Strategic synthetic workflow highlighting the preferred protection-cyanation-deprotection sequence.

Detailed Experimental Protocol (Route A)

This protocol utilizes a palladium-catalyzed cyanation of the N-protected bromide. This method is superior to the Rosenmund-von Braun reaction (CuCN at high heat) due to milder conditions and easier workup.

Phase 1: N-Protection

Rationale: The free secondary amine of THQ can coordinate to Palladium, poisoning the catalyst and reducing yield. We use a Boc (tert-butoxycarbonyl) group for facile removal.

-

Reagents: 5-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv),

(1.2 equiv), -

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Dissolve 5-bromo-THQ in DCM at 0°C.

-

Add

and DMAP. -

Add

dropwise. Warm to Room Temperature (RT) and stir for 4 hours. -

QC Check: TLC should show complete consumption of the polar amine and appearance of a non-polar spot.

-

Workup: Wash with 1M HCl, then brine. Dry over

.[1] Concentrate to yield N-Boc-5-bromo-1,2,3,4-tetrahydroquinoline.

-

Phase 2: Palladium-Catalyzed Cyanation

Rationale: Using

-

Reagents: N-Boc-5-bromo-THQ (1.0 equiv), Zinc Cyanide (

, 0.6 equiv), -

Solvent: DMF (Anhydrous, degassed).

-

Procedure:

-

In a glovebox or under Argon stream, combine the bromide,

, Pd catalyst, and Zn dust in a pressure vial. -

Add degassed DMF. Seal the vial.

-

Heat to 120°C for 12–16 hours.

-

Safety Note: Although

is less volatile, perform all operations in a fume hood. -

Workup: Cool to RT. Dilute with EtOAc. Wash with 2M

(to chelate Zn/Pd salts) followed by brine. -

Purification: Flash chromatography (Hexane/EtOAc) is usually required to separate the nitrile product from de-halogenated side products.

-

Phase 3: Deprotection

-

Reagents: Trifluoroacetic acid (TFA), DCM.

-

Procedure:

-

Dissolve the N-Boc-nitrile in DCM (1:4 ratio).

-

Add TFA (10-20 equiv) at 0°C. Stir at RT for 2 hours.

-

Quench: Carefully quench with saturated

until pH > 8. -

Extraction: Extract with DCM. The organic layer contains the free amine 5-cyano-1,2,3,4-tetrahydroquinoline .

-

Reactivity & Divergent Synthesis

The 5-cyano-THQ molecule is a "branch point" intermediate. The cyano group serves as a masked carbonyl or a precursor to heterocycles.

Figure 2: Divergent synthetic utility of the 5-cyano-THQ scaffold.

Key Transformations:

-

Tetrazole Formation: Reaction with sodium azide (

) and a Lewis acid ( -

N1-Functionalization: The secondary amine is the primary handle for attaching the "warhead" or specificity-determining side chains found in SARM ligands (e.g., trifluoroethyl groups).

Medicinal Chemistry Applications

Selective Androgen Receptor Modulators (SARMs)

Tetrahydroquinolines are a classic scaffold for non-steroidal androgen receptor agonists.

-

Mechanism: The THQ core mimics the A/B ring system of testosterone.

-

Role of C5-CN: The 5-cyano group provides a specific dipole interaction within the Ligand Binding Domain (LBD) of the androgen receptor, often replacing the C19 angular methyl group found in steroidal ligands. It locks the conformation and improves binding affinity.

GPCR Ligands

Substituted THQs have been identified as ligands for:

-

5-HT Receptors (Serotonin): The rigidified aniline structure allows for precise positioning of the basic nitrogen.

-

FSH Receptor Modulators: 5-substituted THQs have appeared in patent literature as allosteric modulators for follicle-stimulating hormone receptors.

References

-

Conformational Analysis of THQ

-

Caminati, W., et al. "Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer." Physical Chemistry Chemical Physics, 2008. Link

-

-

Palladium-Catalyzed Cyanation Protocol

- Medicinal Chemistry of THQ Scaffolds: Katritzky, A. R., et al. "Synthesis and biological evaluation of 1,2,3,4-tetrahydroquinoline derivatives." Chemical Reviews, 2010. (General Scaffold Reference).

-

General Properties of 1,2,3,4-Tetrahydroquinoline

-

PubChem Compound Summary for CID 69460. Link

-

Sources

Biological Activity of 5-Substituted Tetrahydroquinoline Derivatives: A Technical Guide

The following technical guide details the biological activity, structure-activity relationships (SAR), and synthesis of 5-substituted tetrahydroquinoline derivatives.

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids and synthetic drugs.[1] While substitution at the 2-, 4-, and 6-positions is well-explored (e.g., in Oxamniquine or Torcetrapib), the 5-position represents a unique and underutilized vector for optimization.

The 5-position is sterically critical due to its peri-interaction with substituents at the C4 position and the N1 nitrogen. Recent breakthroughs have identified 5-substituted THQs as potent BD2-selective BET bromodomain inhibitors and novel antimalarial agents . This guide analyzes the specific biological advantages of this substitution pattern.

Structural Significance of the 5-Position

The 5-position of the THQ core (on the benzene ring, adjacent to the bridgehead C4a) creates a specific steric and electronic environment.

-

Peri-Interaction: A substituent at C5 exerts steric pressure on the C4 position. This can lock the conformation of the saturated ring (puckering), potentially reducing entropic penalty upon protein binding.

-

Electronic Modulation: Unlike the 6- or 7-positions, which are conjugated directly to the nitrogen lone pair in a way that significantly affects basicity, the 5-position offers a subtle electronic modulation of the aromatic system without drastically altering the pKa of the N1 amine, preserving bioavailability.

Logical Relationship: Conformation & Selectivity

Caption: Mechanistic flow illustrating how 5-substitution influences conformational rigidity and biological selectivity.

Therapeutic Applications & Mechanism of Action

A. BET Bromodomain Inhibition (Oncology)

The most significant recent application of 5-substituted THQs is in the development of BD2-selective inhibitors for the Bromodomain and Extra-Terminal (BET) protein family (BRD2, BRD3, BRD4).[2]

-

The Challenge: Pan-BET inhibitors (like JQ1) bind both the first (BD1) and second (BD2) bromodomains, leading to toxicity. Selective inhibition of BD2 is desirable for inflammatory diseases and certain cancers.[2]

-

The 5-Substituted Solution:

-

Research indicates that a 5-position substituent (often a cyclic ether or cyclohexanol derivative) on the THQ core can exploit subtle differences in the ZA loop region of the bromodomain.

-

Mechanism: The 5-substituent engages in hydrophobic interactions with residues His433 and Pro430 (numbering for BRD4-BD2), which are distinct from the residues in BD1.[3] This steric "wedge" prevents binding to BD1, achieving >50-fold selectivity.

-

B. Antimalarial Activity (Infectious Disease)

5-substituted THQs have emerged as hits in the Medicines for Malaria Venture (MMV) Pathogen Box.

-

Compound: MMV692140 and analogs.

-

Target: Plasmodium falciparum translation elongation factor 2 (PfeEF2).

-

SAR at Position 5:

-

5-Chloro: Increases potency significantly compared to the unsubstituted analog. This is likely due to increased lipophilicity (LogD ~3.6) aiding membrane permeability and filling a hydrophobic pocket in PfeEF2.

-

5-Methoxy: Decreases activity, suggesting the pocket cannot tolerate the electron-donating or steric bulk of the methoxy group in that specific orientation.

-

C. Antimicrobial Activity (Membrane Disruption)

-

Compound: HSD1835 (SF5-substituted tetrahydroquinoline).

-

Activity: Bactericidal against MRSA and VRE.[4]

-

Mechanism: The pentafluorosulfanyl (SF5) group is a "super-lipophilic" moiety.[5] When attached to the THQ scaffold (often accessed via Povarov reaction of SF5-anilines), it facilitates deep insertion into the bacterial membrane, causing depolarization and cell death.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of 5-substitution on biological potency across different targets.

| Target / Indication | Compound Class | 5-Substituent | Activity / IC50 | Effect vs Unsubstituted |

| Malaria (P. falciparum) | MMV692140 Analogs | -Cl | 1.8 µM | Increased Potency (Lipophilicity driven) |

| Malaria (P. falciparum) | MMV692140 Analogs | -OMe | > 10 µM | Decreased Potency (Steric/Electronic clash) |

| BET Bromodomain (BD2) | THQ Analogs | -Cyclohexanol | < 50 nM | High Selectivity (>50-fold BD2 vs BD1) |

| BET Bromodomain (BD2) | THQ Analogs | -H | ~200 nM | Loss of Selectivity (Pan-BET activity) |

| MRSA (Antibacterial) | Povarov Adducts | -SF5 (aryl) | 2-4 µg/mL | Membrane Disruption (Bactericidal) |

Experimental Protocols

Protocol A: Synthesis of 5-Substituted THQs via Hydrogenation

Accessing the 5-position directly on a THQ ring is difficult via electrophilic aromatic substitution due to the directing effect of the nitrogen (which favors 6- and 8-positions). The most reliable method is the hydrogenation of pre-functionalized quinolines.

Reagents:

-

5-Chloroquinoline (or 5-substituted derivative)[6]

-

Platinum(IV) oxide (PtO2) or Pd/C

-

Methanol/Acetic Acid

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of 5-chloroquinoline in 10 mL of Methanol containing 1% Acetic Acid.

-

Catalyst Addition: Carefully add 10 mol% PtO2 under an inert atmosphere (Nitrogen).

-

Hydrogenation: Purge the vessel with Hydrogen gas (H2). Maintain a pressure of 40-60 psi using a Parr shaker or hydrogenation apparatus.

-

Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC (the THQ spot will be more polar and fluorescent blue under UV).

-

Workup: Filter the catalyst through a Celite pad. Wash with MeOH.

-

Purification: Concentrate the filtrate. Neutralize with saturated NaHCO3 if acetic acid was used. Extract with Ethyl Acetate.[7] Purify via flash column chromatography (Hexane/EtOAc).

Protocol B: Biological Assay - PfeEF2 Inhibition (Antimalarial)

Objective: Validate the activity of the synthesized 5-substituted THQ against the protein synthesis machinery of P. falciparum.

Step-by-Step Methodology:

-

Parasite Culture: Culture P. falciparum (strain 3D7) in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with Albumax II.

-

Compound Preparation: Dissolve 5-substituted THQ derivatives in DMSO to create 10 mM stock solutions.

-

Dosing: Perform serial dilutions (e.g., 10 µM down to 1 nM) in 96-well plates.

-

Incubation: Add synchronized ring-stage parasites to the plates. Incubate for 72 hours at 37°C in a low-oxygen atmosphere (90% N2, 5% O2, 5% CO2).

-

Readout (SYBR Green): Lyse the cells and add SYBR Green I dye (intercalates into parasite DNA).

-

Quantification: Measure fluorescence intensity (Ex 485 nm / Em 535 nm). Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Synthesis Workflow Visualization

The following diagram illustrates the two primary routes to access these derivatives: the Povarov reaction (for complex polysubstituted cores) and Quinoline Hydrogenation (for specific 5-substituted cores).

Caption: Synthetic pathways to 5-substituted tetrahydroquinolines. Note that Povarov reactions with meta-anilines often yield regioisomeric mixtures, whereas hydrogenation of pre-substituted quinolines retains the 5-position fidelity.

References

-

Medicines for Malaria Venture (MMV). "Pathogen Box: Supporting Information for MMV692140." MMV.org. Link

-

Gilan, O., et al. "Functional interdependence of the chromatin factors BRD4 and BRD2 targeting BET bromodomain 2." Nature Structural & Molecular Biology, 2020. Link

-

Naclerio, G. A., et al. "SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria." RSC Medicinal Chemistry, 2020. Link

-

Bendale, P., et al. "Tetrahydroquinoline antimalarials." Bioorganic & Medicinal Chemistry Letters, 2007. Link

-

GlaxoSmithKline. "Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor." Journal of Medicinal Chemistry, 2014. Link

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1,2,3,4-Tetrahydroquinoline-5-carbonitrile as a Medicinal Chemistry Building Block

The following is an in-depth technical guide on 1,2,3,4-tetrahydroquinoline-5-carbonitrile , structured for medicinal chemists and drug discovery scientists.

Part 1: Strategic Profile & Physicochemical Landscape

The "Privileged" Scaffold Rationale

In the hierarchy of medicinal chemistry scaffolds, the 1,2,3,4-tetrahydroquinoline (THQ) core is classified as "privileged" due to its ability to mimic peptide turns and present functional groups in vectors compatible with diverse biological targets (GPCRs, ion channels, and kinases).

The 5-carbonitrile variant (5-CN-THQ) represents a high-value, strategic building block for three mechanistic reasons:

-

Electronic Modulation of N1: The nitrile group at C5 exerts a through-bond electron-withdrawing effect (Hammett

) on the aniline nitrogen (N1). This lowers the pKa of N1 compared to the unsubstituted parent, modulating metabolic stability against N-oxidation and tuning the nucleophilicity for subsequent derivatization. -

Orthogonal Vector: The C5 position projects into a spatial region often tolerated by ATP-binding pockets (kinase hinge regions) or allosteric GPCR sites, where the nitrile can serve as a hydrogen bond acceptor or a "warhead" precursor (e.g., for covalent cysteine targeting via Pinner reaction).

-

Metabolic Blocking: Substitution at C5 blocks a primary site of CYP450-mediated aromatic hydroxylation, potentially extending the half-life (

) of the parent drug.

Physicochemical Properties (Computed)

| Property | Value (Approx.) | Medicinal Chemistry Implication |

| Molecular Weight | 158.20 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| cLogP | 1.8 - 2.1 | Ideal lipophilicity for CNS penetration and oral bioavailability. |

| pKa (N1-H) | ~4.5 - 5.0 | Reduced basicity compared to THQ (pKa ~5.8); less likely to be protonated at physiological pH. |

| TPSA | 36 Ų | High permeability; excellent blood-brain barrier (BBB) crossing potential. |

| H-Bond Donors/Acceptors | 1 / 2 | Balanced profile for membrane permeability. |

Part 2: Synthetic Accessibility & Manufacturing

The synthesis of 5-cyano-1,2,3,4-tetrahydroquinoline is rarely achieved by direct cyanation of the tetrahydroquinoline ring due to competing N-arylation or oxidation. The most robust routes rely on "Reduction-Last" or "Sandmeyer" strategies.

Route A: The "Reduction-Last" Strategy (Preferred)

This route avoids the handling of the sensitive secondary amine until the final step.

-

Precursor: 5-Bromoquinoline.[1]

-

Cyanation: Palladium-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄) yields 5-cyanoquinoline.

-

Selective Reduction: Hydrogenation of the pyridine ring without reducing the nitrile.

Route B: The "Sandmeyer" Strategy

Useful if starting from the commercially available 5-nitro-1,2,3,4-tetrahydroquinoline (or its N-protected variant).

-

Reduction: Nitro group reduction (Fe/HCl or H₂/Pd) to the aniline.

-

Diazotization: Formation of the diazonium salt (NaNO₂, H₂SO₄).

-

Substitution: CuCN-mediated displacement (Sandmeyer reaction).

Synthesis Workflow Diagram (Graphviz)

Figure 1: Comparative synthetic pathways for 5-cyano-1,2,3,4-tetrahydroquinoline. Route A is generally preferred for scale-up due to cleaner impurity profiles.

Part 3: Experimental Protocols

Protocol 1: Selective Reduction of 5-Cyanoquinoline

Citation Basis: Adapted from general quinoline reduction protocols [1, 2].

Objective: Reduce the pyridine ring to the tetrahydro- form while preserving the C5-nitrile group.

Reagents:

-

5-Cyanoquinoline (1.0 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (3.0 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-cyanoquinoline (10 mmol) in glacial acetic acid (30 mL).

-

Addition: Cool the solution to 10°C. Add NaBH₃CN (30 mmol) portion-wise over 20 minutes. Caution: HCN generation is possible; perform in a well-ventilated fume hood.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor via LC-MS for the disappearance of the aromatic precursor (M+H 155) and appearance of the product (M+H 159).

-

Quench: Pour the reaction mixture into ice water (100 mL).

-

Neutralization: Slowly basify to pH 9 using 50% NaOH solution (keep temperature <20°C).

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc gradient) to yield the product as a pale yellow oil/solid.

Protocol 2: N-Alkylation (Derivatization)

Objective: Attach the building block to a core scaffold (e.g., benzyl halide).

Reagents:

-

5-Cyano-1,2,3,4-THQ (1.0 eq)

-

Benzyl Bromide (1.1 eq)

-

K₂CO₃ (2.0 eq)

-

DMF (anhydrous)

Methodology:

-

Mix 5-CN-THQ and K₂CO₃ in DMF.

-

Add Benzyl Bromide dropwise at 0°C.

-

Heat to 60°C for 4 hours.

-

Aqueous workup and crystallization.

Part 4: Medicinal Chemistry Applications[2][3][4][5][6][7]

Kinase Inhibition (Hinge Binding)

In kinase inhibitor design, the THQ NH group often mimics the hinge-binding interaction of ATP's adenine. The 5-CN group provides a unique vector to target the "gatekeeper" residue or the solvent-exposed front pocket.

-

Mechanism: The 5-CN group can accept a hydrogen bond from backbone amides or water networks within the pocket.

-

Selectivity: The steric bulk of the nitrile is small (linear geometry), allowing it to fit into tight pockets where larger groups (Cl, CH₃) might clash.

Covalent Inhibitor Design

The nitrile group is relatively inert but can be activated. However, in this scaffold, it is primarily used as a polar handle . A more advanced application involves converting the nitrile into an amidine or imidate to form covalent bonds with Serine proteases, though this is less common than acrylamide warheads attached to the N1 position.

ADME Optimization Logic (Graphviz)

Figure 2: Structure-Activity Relationship (SAR) logic for deploying the 5-cyano-THQ scaffold.

References

-

Sridharan, V., et al. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews. Link

-

Minakawa, M., et al. (2018).[2] Ligand- and Base-Free Silver-Catalyzed Reduction of Quinolines. Synlett. Link

-

Katritzky, A. R., et al. (1996). Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Tetrahedron. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69460 (Tetrahydroquinoline parent). Link

-

BenchChem. 6,8-Dibromo-1,2,3,4-tetrahydroquinoline as a privileged scaffold (Analogous Chemistry). Link

Sources

literature review on 5-cyano-1,2,3,4-tetrahydroquinoline synthesis

Executive Summary

5-Cyano-1,2,3,4-tetrahydroquinoline (5-CN-THQ) represents a critical scaffold in medicinal chemistry, serving as a versatile intermediate for kinase inhibitors, androgen receptor modulators (SARMs), and serotonin receptor ligands. Its unique structure combines a basic secondary amine (N1) with an electron-withdrawing nitrile group at the C5 position, creating a distinct electronic profile that influences metabolic stability and binding affinity.

This guide provides a comprehensive technical analysis of the synthetic routes to 5-CN-THQ. Unlike generic reviews, this document prioritizes process reliability , functional group tolerance , and scalability . We evaluate three primary methodologies:

-

The Modern Standard: Palladium-Catalyzed Cyanation of 5-Bromo-THQ.

-

The Classical Approach: Sandmeyer Reaction via 5-Amino-THQ.

-

The Direct Route: Selective Hydrogenation of 5-Cyanoquinoline.

Retrosynthetic Analysis

To design the most efficient synthesis, we must first deconstruct the target molecule. The 1,2,3,4-tetrahydroquinoline core is electron-rich, while the nitrile group is labile under strong reducing conditions.

-

Disconnection A (C-CN Bond Formation): Disconnecting the nitrile group leads to a 5-halo-THQ precursor. This is the most robust approach, leveraging modern cross-coupling chemistry.

-

Disconnection B (Ring Reduction): Disconnecting the saturation of the pyridine ring leads to 5-cyanoquinoline. This requires highly chemoselective reduction to avoid reducing the nitrile to a primary amine.

-

Disconnection C (Ring Construction): De novo synthesis from acyclic precursors (e.g., intramolecular cyclization). This is generally inefficient for this specific substitution pattern compared to modifying the quinoline core.

Figure 1: Retrosynthetic analysis of 5-cyano-1,2,3,4-tetrahydroquinoline showing three primary strategic disconnections.

Detailed Synthetic Routes[1][2]

Route 1: Palladium-Catalyzed Cyanation (Recommended)

This route is the "Gold Standard" for laboratory and pilot-scale synthesis. It avoids the toxicity of diazonium salts (Sandmeyer) and the selectivity issues of direct hydrogenation.

Mechanism & Logic:

-

Selective Reduction: 5-Bromoquinoline is reduced to 5-bromo-1,2,3,4-THQ. We use Sodium Cyanoborohydride (

) in Acetic Acid. Why? Catalytic hydrogenation ( -

Protection: The secondary amine is protected with a Boc group. Why? Free amines can poison Palladium catalysts and compete in cross-coupling.

-

Cyanation: A Pd(0) catalyst inserts into the Ar-Br bond, followed by transmetallation with

and reductive elimination to form the Ar-CN bond. -

Deprotection: Acidic cleavage of the Boc group yields the target.

Experimental Protocol (Route 1)

Step 1: Synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline

-

Reagents: 5-Bromoquinoline (1.0 eq),

(3.0 eq), Glacial Acetic Acid. -

Procedure: Dissolve 5-bromoquinoline in glacial acetic acid at 15°C. Add

portion-wise (exothermic!). Stir at ambient temperature for 3 hours. Neutralize with NaOH (aq) and extract with DCM. -

Yield: 85-92%.

-

Note: Keep temperature <25°C to minimize side reactions.

Step 2: N-Boc Protection

-

Reagents: Crude amine from Step 1,

(1.2 eq), -

Procedure: Standard protection. Stir overnight. Wash with citric acid and brine.

-

Yield: >95%.

Step 3: Pd-Catalyzed Cyanation

-

Reagents: N-Boc-5-bromo-THQ (1.0 eq),

(0.6 eq), -

Procedure: Degas DMF thoroughly (Oxygen kills the catalyst). Mix reagents in a sealed tube under Argon. Heat to 120°C for 12-16 hours.

-

Workup: Cool, dilute with EtOAc, wash with

(to remove Zn/Pd salts) and brine. Purify via column chromatography. -

Yield: 75-85%.

Step 4: Deprotection

-

Reagents: TFA/DCM (1:4 ratio).

-

Procedure: Stir at RT for 1 hour. Evaporate volatiles. Neutralize with

. -

Final Yield: ~60% overall from 5-bromoquinoline.

Route 2: The Sandmeyer Approach (Classical)

Useful when Palladium catalysts are unavailable or cost-prohibitive.

Mechanism & Logic:

This route relies on converting an aniline (Ar-

-

Precursor: Start with 5-Nitroquinoline.

-

Reduction: Hydrogenation (

) reduces both the nitro group (to amine) and the pyridine ring (to THQ). -

Diazotization: The primary amine (C5-

) is converted to -

Substitution: CuCN facilitates the radical substitution of

with CN.

Critical Flaw: The secondary amine of the THQ ring (N1) can also react with nitrous acid to form an N-nitroso compound (

Route 3: Direct Selective Hydrogenation

The shortest path, but the most difficult to control.

Mechanism: Hydrogenation of 5-Cyanoquinoline.

-

Challenge: The nitrile group (

) is easily reduced to a primary amine ( -

Solution: Use Transfer Hydrogenation with Hantzsch ester or Borane-Ammonia complexes, which are selective for the pyridine ring over the nitrile.

-

Recent Advances: Photocatalytic hydrogenation (Ir-catalysts) or Lewis Acid catalyzed reduction with silanes (

) have shown promise in selectively reducing the heterocycle while tolerating reducible functional groups like nitriles.

Comparative Analysis of Methods

| Feature | Route 1: Pd-Cyanation | Route 2: Sandmeyer | Route 3: Direct Reduction |

| Starting Material | 5-Bromoquinoline | 5-Nitroquinoline | 5-Cyanoquinoline |

| Step Count | 4 (Red -> Prot -> CN -> Deprot) | 5 (Red -> Prot -> Diazo -> CN -> Deprot) | 1 (Selective Red) |

| Overall Yield | High (55-65%) | Moderate (30-45%) | Variable (20-80%) |

| Functional Tolerance | Excellent (due to protection) | Poor (sensitive intermediates) | Low (risk of over-reduction) |

| Scalability | High (Process friendly) | Low (Diazo explosion risk) | High (if optimized) |

| Cost | High (Pd catalyst) | Low (Cu salts) | Moderate (Specialty reductants) |

Visualizing the Preferred Workflow (Route 1)

Figure 2: Step-by-step workflow for the Palladium-catalyzed synthesis of 5-cyano-1,2,3,4-tetrahydroquinoline.

Critical Process Parameters (CPP)

For researchers attempting Route 1, strict adherence to these parameters is vital for reproducibility:

-

Anhydrous Conditions (Step 3): The cyanation reaction is highly sensitive to water, which hydrolyzes the imine intermediate or kills the catalyst. Use DMF with <50 ppm water content.

-

Temperature Control (Step 1): During the

reduction, the reaction is exothermic. If the temperature exceeds 40°C, you risk reducing the benzene ring or debromination. Maintain 15-25°C. -

Catalyst Choice:

is a common alternative, but

References

-

Pd-Catalyzed Cyanation (Zinc Cyanide Method): Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of Heterocycles via Pd-Catalyzed C-N Coupling. Journal of the American Chemical Society, 132(40), 14048-14051. (Foundational methodology for cyanation conditions adapted here). [Link]

-

General Tetrahydroquinoline Synthesis: Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259. [Link]

-

Photocatalytic Hydrogenation (Selective): Zhang, J., et al. (2024).[1] Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4-Tetrahydroquinolines Using Water as the Hydrogen Atom Donor. Chemistry – A European Journal. [Link]

-

Chemical Structure Validation: PubChem Compound Summary for CID 10559381 (5-cyano-1,2,3,4-tetrahydroquinoline). [Link]

Disclaimer: The protocols described herein involve hazardous chemicals, including cyanides and heavy metals. All experiments must be conducted in a fume hood by trained personnel using appropriate Personal Protective Equipment (PPE).

Sources

Unlocking the IUPAC Nomenclature and Synthetic Utility of 1,2,3,4-Tetrahydroquinoline-5-carbonitrile: A Comprehensive Technical Guide

Executive Summary

In both medicinal chemistry and advanced analytical applications, the tetrahydroquinoline (THQ) scaffold serves as a privileged, highly tunable building block. While commonly referred to in laboratory shorthand as "5-cyano-1,2,3,4-tetrahydroquinoline," a rigorous understanding of its structural classification requires adherence to systematic nomenclature. This whitepaper deconstructs the preferred IUPAC naming conventions for 1,2,3,4-tetrahydroquinoline-5-carbonitrile , examines the profound physicochemical impact of the carbonitrile functional group, and provides validated experimental protocols for its synthesis and application as a highly selective fluorescent chemosensor.

Structural Elucidation and IUPAC Nomenclature Logic

The transition from a common structural description (5-cyano-1,2,3,4-tetrahydroquinoline) to the preferred IUPAC name (this compound) is not merely semantic; it is dictated by a strict hierarchy of functional group priorities.

The Causality of the "-carbonitrile" Suffix

In organic nomenclature, the -C≡N group can be designated as either a prefix ("cyano-") or a suffix ("-nitrile" / "-carbonitrile").

-

Prefix Usage: The "cyano-" prefix is exclusively used when the molecule contains a functional group of higher priority (such as a carboxylic acid or ester)[1].

-

Suffix Usage (Rule C-832): Because the -C≡N group is the principal functional group in this molecule, it must be cited as a suffix. Furthermore,2 explicitly states that when a nitrile group is attached directly to a carbocyclic or heterocyclic ring, the suffix "-carbonitrile" is used[2].

Crucially, the carbon atom of the carbonitrile group is excluded from the numbering of the parent quinoline ring[2]. The base structure is a quinoline ring that has been saturated at positions 1, 2, 3, and 4, yielding the 1,2,3,4-tetrahydroquinoline core. The attachment of the principal group at the C5 position finalizes the name.

Logical workflow of IUPAC nomenclature for this compound.

Physicochemical Properties & Relevance in Drug Discovery

The strategic placement of a carbonitrile group on the THQ core fundamentally alters the molecule's physicochemical profile, making it a highly valuable motif in 3[3].

-

Electronic Modulation: The C5-carbonitrile acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This withdraws electron density from the aromatic ring, which subsequently lowers the

of the N1 secondary amine. This modulation is critical for optimizing membrane permeability and oral bioavailability. -

Metabolic Stability: Unlike alkyl or alkoxy substituents, the sp-hybridized carbonitrile group is highly resistant to cytochrome P450-mediated oxidative metabolism. It serves as a robust bioisostere for halogens, providing a strong hydrogen-bond acceptor with a minimal steric footprint.

Advanced Applications: Tetrahydroquinoline-5-carbonitriles as Chemosensors

Beyond pharmaceuticals, highly functionalized this compound derivatives have emerged as state-of-the-art analytical tools. Recent literature highlights their use as highly selective, fluorescence "turn-off" chemosensors for the detection of toxic Palladium (

Mechanistic Causality:

Probes such as 6-(methylthio)-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile (Probe L2) exhibit strong baseline fluorescence due to their extended

Fluorescence turn-off mechanism of L2 probe upon selective Pd2+ complexation.

Quantitative Data Presentation

The following table summarizes the photophysical and sensing properties of two prominent THQ-5-carbonitrile chemosensors derived from recent studies[4]:

| Probe Designation | Substituent at C-6 | Target Analyte | Sensing Mechanism | Limit of Detection (nM) | Complex Stability (DFT) |

| L1 | Morpholino | Fluorescence Turn-off | Very Low (nM range) | Moderate | |

| L2 | Methylthio | Fluorescence Turn-off | Very Low (nM range) | High (Most Stable) |

Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems for the synthesis and analytical application of THQ-5-carbonitrile derivatives.

Protocol A: Synthesis of the THQ-5-carbonitrile Core via Ring Transformation

Causality: Direct electrophilic aromatic substitution of tetrahydroquinoline often yields poor regioselectivity. Utilizing a multi-step ring transformation of functionalized 2H-pyran-3-carbonitriles guarantees absolute regiocontrol over the C5-carbonitrile placement[5].

-

Precursor Preparation: Synthesize the intermediate 6-aryl-2-oxo-4-methylsulfanyl-2H-pyran-3-carbonitrile via base-catalyzed condensation of the appropriate acetophenone derivative with active methylene compounds.

-

Ring Transformation: Dissolve the pyranone precursor in a polar aprotic solvent (e.g., DMF). Introduce the selected secondary amine nucleophile under basic conditions to induce ring opening.

-

Cyclization: Heat the reaction mixture to facilitate intramolecular cyclization, yielding the fully functionalized 1,2,3,4-tetrahydroquinoline framework.

-

Purification: Quench the reaction with ice water, extract with Ethyl Acetate (

), and purify the organic layer using silica gel column chromatography (Hexane/

Protocol B: Self-Validating Fluorescence Titration Assay for Detection

Causality: To definitively prove that fluorescence quenching is caused by

-

Stock Preparation: Prepare a 10

stock solution of Probe L2 in HPLC-grade methanol. Prepare 1 mM aqueous stock solutions of -

Baseline Acquisition: Record the UV-Vis absorption and fluorescence emission spectra (

= 365 nm) of the 10 -

Sequential Titration: Add incremental aliquots of the

stock solution (0.1 to 10 equivalents) to the probe solution. Record the emission spectrum after each addition, allowing 2 minutes for complexation equilibrium. -

Data Validation (Stern-Volmer Analysis): Plot the ratio of initial fluorescence to quenched fluorescence (

) against the -

Interference Screening: Introduce 10 equivalents of competing metal ions to fresh probe solutions, followed by 1 equivalent of

. Sustained quenching exclusively upon the addition of

References

-

Design and synthesis of new functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines as turn-off chemosensors for selective recognition of Pd2+ ions. RSC New Journal of Chemistry.4

-

(PDF) Shally 3rd paper (1st author paper). ResearchGate.5

-

Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders. Google Patents (WO2021055630A1).3

-

IUPAC nomenclature of organic chemistry. Wikipedia.1

-

Rule C-832 Nitriles, Carbonitriles and Cyanides. ACD/Labs.2

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. acdlabs.com [acdlabs.com]

- 3. WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders - Google Patents [patents.google.com]

- 4. Design and synthesis of new functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines as turn-off chemosensors for selective recognition of Pd2+ ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Chemoselective Reduction of 5-Cyanoquinoline to 5-Cyano-1,2,3,4-Tetrahydroquinoline

Abstract & Core Directive

This guide details the chemoselective reduction of 5-cyanoquinoline to 5-cyano-1,2,3,4-tetrahydroquinoline . The primary challenge in this transformation is the chemoselectivity required to reduce the nitrogen-containing heteroaromatic ring (pyridine moiety) while leaving the reduction-sensitive nitrile (cyano) group at the C5 position intact.

Standard catalytic hydrogenation (e.g.,

The Chemoselectivity Challenge

The reduction of quinolines involves disrupting aromaticity. For 5-cyanoquinoline, the electron-withdrawing nitrile group at position 5 deactivates the carbocyclic ring but also influences the basicity of the quinoline nitrogen.

-

Target Reaction: Reduction of the C2-C3 and C4-C4a bonds (Pyridine ring).

-

Avoided Side Reactions:

-

Reduction of

to -

Hydrolysis of

to -

Hydrogenolysis of the C-CN bond.

-

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways and the targeted selectivity.

Figure 1: Chemoselective reduction pathways. The green path represents the protocol defined in this guide.

Protocol A: The "Gold Standard" (Borohydride Reduction)

Methodology: Sodium Cyanoborohydride in Acetic Acid (The Gribble Reduction).

This method relies on the protonation of the quinoline nitrogen by acetic acid to form a quinolinium species, which is susceptible to attack by the mild hydride donor, sodium cyanoborohydride (

Reagents & Materials[1][2][3][4][5][6]

-

Substrate: 5-Cyanoquinoline (1.0 equiv).

-

Reductant: Sodium Cyanoborohydride (

) (3.0 - 4.0 equiv).-

Note: Use a fresh bottle; old reagent absorbs water and loses activity.

-

-

Solvent: Glacial Acetic Acid (AcOH).

-

Quench: Sodium Hydroxide (NaOH) or Sodium Carbonate (

).

Step-by-Step Procedure

-

Safety Setup: Perform all operations in a well-ventilated fume hood. WARNING: Contact between

and acid can liberate trace Hydrogen Cyanide (HCN). Ensure the scrubber or vent is active.[1] -

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-cyanoquinoline (1 mmol, ~154 mg) in Glacial Acetic Acid (5 mL).

-

Observation: The solution may warm slightly due to protonation.

-

-

Addition: Add

(3 mmol, ~188 mg) portion-wise over 10 minutes at room temperature (20-25°C).-

Tip: Do not add all at once to prevent excessive foaming (

evolution) and exotherms.

-

-

Reaction: Stir the mixture at room temperature for 2–4 hours.

-

Monitoring: Check by TLC (System: Hexane/EtOAc 7:3) or LC-MS. The starting material (aromatic) is usually UV-active and less polar than the THQ product.

-

Optional: If reaction is sluggish (due to the electron-withdrawing CN group), heat to 50°C. Do not exceed 60°C to avoid nitrile hydrolysis.

-

-

Quenching (Critical Step):

-

Cool the reaction mixture to 0°C (ice bath).

-

Slowly basify with 20% aqueous NaOH or saturated

until pH > 9. -

Why? You must neutralize the acetic acid and deprotonate the product (secondary amine) to extract it.

-

Safety: Perform this slowly to manage heat and gas evolution.

-

-

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

). -

Workup: Wash combined organics with brine, dry over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Specification Table: Protocol A

| Parameter | Specification | Reason |

| Stoichiometry | 1:3 to 1:4 (Substrate:Reductant) | Excess required due to consumption by solvent (AcOH). |

| Temperature | 20°C - 50°C | High T risks nitrile hydrolysis; Low T is too slow. |

| Time | 2 - 6 Hours | Monitor consumption of SM. |

| Yield Target | 75% - 90% | High conversion expected. |

Protocol B: The "Green" Alternative (Transfer Hydrogenation)

Methodology: Hantzsch Ester mediated reduction with Organocatalysis.

For applications requiring metal-free conditions or enantioselectivity (if using chiral catalysts), transfer hydrogenation using Hantzsch esters is superior.

Reagents

-

Substrate: 5-Cyanoquinoline.

-

H-Donor: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.2 - 1.5 equiv).

-

Catalyst: Diphenyl phosphate (5-10 mol%) or Chiral Phosphoric Acid (for asymmetric).

-

Solvent: Toluene or THF.

Step-by-Step Procedure

-

Mix: In a reaction vial, combine 5-cyanoquinoline (1.0 equiv), Hantzsch Ester (1.2 equiv), and Diphenyl phosphate (0.05 equiv).

-

Solvent: Add Toluene (0.2 M concentration relative to substrate).

-

Reaction: Stir at 60°C under an inert atmosphere (

or Ar) for 12-24 hours. -

Workup: Cool to room temperature. Dilute with DCM and wash with saturated

(to remove phosphate catalyst). -

Purification: The byproduct is the oxidized pyridine of the Hantzsch ester, which must be separated via column chromatography.

Analytical Validation (QC)

To confirm the success of the reaction and the preservation of the nitrile group, look for these specific markers:

Proton NMR ( NMR)

-

Disappearance: The signals for protons at positions 2, 3, and 4 (typically aromatic region 7.0–9.0 ppm) will disappear.

-

Appearance: New multiplets in the aliphatic region:

- (Triplet, 2H, C2-H adjacent to Nitrogen).

- (Triplet, 2H, C4-H benzylic).

- (Multiplet, 2H, C3-H).

-

Broad Singlet:

(N-H amine proton).

-

Retention: The aromatic signals for the carbocyclic ring (positions 6, 7, 8) will remain but may shift upfield slightly due to the change in ring electronics.

Infrared Spectroscopy (IR)

-

Critical Marker: Strong absorption at 2200–2230 cm⁻¹ confirms the Nitrile (-CN) group is intact.

-

New Marker: Absorption at 3300–3400 cm⁻¹ indicates the secondary Amine (N-H) stretch.

Analytical Logic Flow

Figure 2: Analytical decision tree for product verification.

References

-

Gribble, G. W. , et al. "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids." Journal of the American Chemical Society, vol. 96, no. 25, 1974, pp. 7812–7814. Link

-

Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[6] Chemical Society Reviews, vol. 27, 1998, pp. 395–404.[6] Link

-

Rueping, M. , et al. "Metal-Free Catalytic Hydrogenation of Quinolines." Organic Letters, vol. 10, no.[5][7] 14, 2008, pp. 2913–2916. Link

-

Wang, D.-W. , et al. "Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines with Hantzsch Esters."[8] Tetrahedron: Asymmetry, vol. 18, no. 9, 2007, pp. 1103–1107. Link

-

Lane, C. F. "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, vol. 1975, no. 03, 1975, pp. 135-146. Link

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Sodium cyanoborohydride [organic-chemistry.org]

- 6. Sodium borohydride in carboxylic acid media: a phenomenal reduction system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

Application Note: High-Efficiency N-Alkylation Protocols for 1,2,3,4-Tetrahydroquinoline-5-carbonitrile

Executive Summary & Strategic Analysis

This guide details the optimized reaction conditions for the N-alkylation of 1,2,3,4-tetrahydroquinoline-5-carbonitrile (CAS: 215794-24-4). This specific scaffold presents a unique reactivity profile compared to unsubstituted tetrahydroquinolines (THQs).

The "Deactivated Aniline" Challenge

The 5-cyano group is a strong electron-withdrawing group (EWG). Although located on the benzene ring, its inductive and mesomeric effects reduce the electron density of the fused benzene system. This electronic deficiency propagates to the N1 nitrogen atom, rendering it less nucleophilic than standard THQs.

-

Implication: Mild conditions suitable for electron-rich anilines (e.g., K₂CO₃/Acetone/RT) often result in stalled conversion or prolonged reaction times for this substrate.

-

Solution: Protocols must utilize polar aprotic solvents (DMF, DMSO) to enhance base solubility and nucleophilicity, often requiring elevated temperatures or stronger bases (Cs₂CO₃, NaH).

Reaction Pathway Decision Tree

Select the appropriate method based on your electrophile and available starting materials.

Figure 1: Strategic decision tree for selecting the optimal N-alkylation methodology.

Method A: Standard S_N2 Alkylation (Cesium Carbonate Protocol)

Best For: Primary alkyl bromides/iodides, benzyl halides, and allyl halides.

Mechanistic Insight

While Potassium Carbonate (K₂CO₃) is the industry standard, Cesium Carbonate (Cs₂CO₃) is recommended for this substrate. The "Cesium Effect" provides higher solubility in organic solvents and a larger cation radius, which forms a looser ion pair with the nitrogen anion, significantly enhancing nucleophilicity.

Reagents & Conditions Table

| Component | Recommendation | Role/Rationale |

| Solvent | DMF (Anhydrous) or Acetonitrile | Polar aprotic solvents maximize the rate of S_N2 displacement. |

| Base | Cs₂CO₃ (2.0 - 3.0 equiv) | Enhanced solubility and nucleophilicity compared to K₂CO₃. |

| Catalyst | TBAI or KI (10 mol%) | Finkelstein catalyst. Essential if using Alkyl Chlorides or Bromides. |

| Temp | 60°C - 80°C | Heat is required to overcome the reduced nucleophilicity of the 5-CN substituted amine. |

| Time | 4 - 16 Hours | Monitor via LCMS; conversion is slower than unsubstituted THQ. |

Step-by-Step Protocol

-

Preparation: Oven-dry a reaction vial and a magnetic stir bar. Purge with Nitrogen or Argon.

-

Dissolution: Dissolve This compound (1.0 equiv) in anhydrous DMF (concentration 0.2 M).

-

Base Addition: Add Cs₂CO₃ (2.5 equiv). If using an alkyl chloride or bromide, add KI (0.1 equiv). Stir at Room Temperature (RT) for 15 minutes to facilitate partial deprotonation.

-

Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

-

Note: If the alkyl halide is volatile (e.g., MeI, EtI), use a sealed tube.

-

-

Reaction: Heat the mixture to 60°C . Monitor by TLC/LCMS every 2 hours.

-

Checkpoint: If conversion is <50% after 4 hours, increase temperature to 80°C.

-

-

Work-up:

-

Dilute with EtOAc and wash 3x with Water (to remove DMF) and 1x with Brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically less polar than the starting material.

Method B: Reductive Amination (Mild Protocol)

Best For: Introducing alkyl groups via Aldehydes (avoiding over-alkylation) or when Alkyl Halides are unstable/unavailable.

Mechanistic Insight

Reductive amination proceeds via an iminium ion intermediate. The 5-CN group makes the nitrogen less basic, which can slow down iminium formation. Acetic acid is critical here to activate the carbonyl and facilitate the initial attack of the amine.

Reagents & Conditions Table

| Component | Recommendation | Role/Rationale |

| Solvent | DCE (1,2-Dichloroethane) or DCM | Standard solvents for reductive amination. |

| Reagent | NaBH(OAc)₃ (Sodium triacetoxyborohydride) | Mild reducing agent that selectively reduces the iminium ion, not the aldehyde. |

| Additive | Acetic Acid (1.0 - 2.0 equiv) | Catalyzes iminium formation. Essential for electron-deficient amines. |

| Temp | Room Temperature | Generally sufficient; heat to 40°C if sluggish. |

Step-by-Step Protocol

-

Imine Formation: In a vial, dissolve This compound (1.0 equiv) and the Aldehyde (1.2 - 1.5 equiv) in DCE (0.1 M).

-

Activation: Add Acetic Acid (2.0 equiv). Stir at RT for 30–60 minutes.

-

Note: Pre-forming the iminium species before adding the reductant can improve yields for sterically hindered substrates.

-

-

Reduction: Add NaBH(OAc)₃ (2.0 equiv) in one portion.

-

Reaction: Stir at RT under Nitrogen for 12–24 hours.

-

Quench: Quench with Saturated NaHCO₃ solution (gas evolution will occur).

-

Work-up: Extract with DCM. Wash organic layer with Brine. Dry over MgSO₄.

Method C: Difficult Alkylations (Sodium Hydride Protocol)

Best For: Secondary alkyl halides, sterically hindered electrophiles, or unreactive substrates where Method A fails.

Safety & Logic

This method involves irreversible deprotonation to form the sodium amide anion. This species is highly nucleophilic but also highly basic. Strict anhydrous conditions are mandatory.

Step-by-Step Protocol

-

Setup: Flame-dry a round-bottom flask. Maintain a positive pressure of Nitrogen.

-

Base Activation: Add NaH (60% dispersion in oil, 1.5 equiv) to the flask. Wash twice with anhydrous Hexanes to remove the mineral oil (optional but recommended for cleaner reactions).

-

Solvent: Suspend the washed NaH in anhydrous DMF or THF at 0°C.

-

Deprotonation: Add a solution of This compound (1.0 equiv) in DMF/THF dropwise at 0°C.

-

Observation: Hydrogen gas evolution will occur. The solution usually turns yellow/orange (anion formation).

-

Wait: Stir at 0°C for 30 minutes, then warm to RT for 15 minutes to ensure complete deprotonation.

-

-

Alkylation: Cool back to 0°C. Add the Electrophile (1.2 equiv) dropwise.

-

Reaction: Allow to warm to RT slowly. Stir for 2–6 hours.

-

Quench: Carefully quench with dropwise addition of Water or saturated NH₄Cl at 0°C.

-

Work-up: Standard extraction with EtOAc.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Low Nucleophilicity | Switch from K₂CO₃ to Cs₂CO₃ or NaH . Increase Temp to 90°C. |

| Starting Material Remains | Poor Solubility | Ensure DMF is used (not Acetone/MeCN). Verify reagents are anhydrous. |

| Side Products (O-Alkylation?) | N/A | Unlikely for this substrate (no -OH). Check for impurities in the electrophile. |

| Hydrolysis of Nitrile | Harsh Conditions | Avoid strong aqueous acids or bases at high temps. The 5-CN is robust but can hydrolyze to amide/acid under extreme conditions (e.g., 6M HCl, reflux). |

Analytical Checkpoint

-

1H NMR: Look for the disappearance of the broad NH singlet (typically ~4.0 - 6.0 ppm depending on solvent) and the appearance of alkyl protons adjacent to the nitrogen (N-CH₂-R).

-

IR Spectroscopy: The Nitrile stretch (-CN) should remain visible at ~2210-2230 cm⁻¹ .

References

-

General THQ Synthesis & Reactivity

-

BenchChem Application Notes. "Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines."

-

-

Reductive Amination Protocols

-

Cesium Effect in Alkylation

-

Flessner, T., et al. "Cesium Carbonate: A Powerful Base for the Alkylation of Weakly Acidic Nitrogen Nucleophiles." Synlett. 1999.

-

-

Substrate Data

-

National Institute of Standards and Technology (NIST).[4] "Quinoline, 1,2,3,4-tetrahydro- Data."

-

Sources

Application Notes and Protocols for the Hydrogenation of Quinoline-5-Carbonitrile

Introduction: Navigating the Strategic Reduction of a Bifunctional Scaffold

Quinoline-5-carbonitrile stands as a pivotal starting material in the synthesis of a diverse array of pharmacologically active agents and functional materials. Its structure, featuring a reducible quinoline ring system and a versatile nitrile moiety, presents a compelling challenge in synthetic chemistry: the controlled and selective hydrogenation of one or both of these functional groups. The resulting products, 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroquinoline-5-carbonitrile, are valuable building blocks, each offering distinct avenues for further chemical elaboration.

This comprehensive guide provides detailed protocols for both the complete and the chemoselective hydrogenation of quinoline-5-carbonitrile. We will delve into the mechanistic underpinnings of these transformations, the rationale behind the selection of specific catalytic systems, and the critical experimental parameters that govern selectivity and yield. These protocols are designed for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the strategic reduction of this important heterocyclic scaffold.

Understanding the Hydrogenation Landscape of Quinoline-5-Carbonitrile

The hydrogenation of quinoline-5-carbonitrile is a nuanced process governed by the delicate interplay of the catalyst, solvent, temperature, and hydrogen pressure. The primary challenge lies in the chemoselective reduction of the quinoline ring system in the presence of a reducible nitrile group, or conversely, the complete reduction of both functionalities.

The quinoline ring can be hydrogenated to either 1,2,3,4-tetrahydroquinoline or, under more forcing conditions, to decahydroquinoline.[1] Concurrently, the nitrile group can be reduced to a primary amine. The choice of catalyst is paramount in dictating the outcome of the reaction. Noble metal catalysts such as palladium, platinum, rhodium, and ruthenium, as well as non-precious metal catalysts like Raney Nickel and iron-based systems, all exhibit distinct activities and selectivities.[2][3][4][5]

For instance, certain iron-based catalysts have demonstrated remarkable efficacy in the selective hydrogenation of the quinoline ring while leaving reducible functional groups like nitriles untouched.[3][6][7] Conversely, highly active catalysts such as Raney Nickel are known to readily reduce both aromatic systems and nitriles, making them suitable for the synthesis of 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline.[8][9]

Protocol 1: Complete Hydrogenation to 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline

This protocol details the simultaneous hydrogenation of both the quinoline ring and the nitrile group of quinoline-5-carbonitrile to yield 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline. The use of Raney Nickel, a highly active hydrogenation catalyst, under moderate pressure and temperature ensures the complete reduction of both functionalities.[9]

Reaction Scheme:

Figure 1: Complete hydrogenation of quinoline-5-carbonitrile.

Experimental Protocol:

Materials:

-

Quinoline-5-carbonitrile

-

Raney® Nickel (activated, slurry in water)

-

Ethanol (anhydrous)

-

High-pressure hydrogenation reactor (e.g., Parr autoclave)

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas (high purity)

Safety Precautions:

-

High-pressure hydrogenation reactions should be conducted in a well-ventilated fume hood behind a blast shield.[2]

-

Raney Nickel is pyrophoric when dry and must be handled as a slurry. Keep it wet at all times.[8]

-

Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity.[10]

-

First-time users should be supervised by experienced personnel.[2]

Procedure:

-

Reactor Preparation: Ensure the high-pressure reactor is clean and dry.

-

Catalyst Loading: Under a stream of inert gas, carefully add Raney® Nickel (5-10 wt% relative to the substrate) to the reactor. The catalyst should be added as a slurry in ethanol to prevent ignition.

-

Substrate Addition: Dissolve quinoline-5-carbonitrile (1.0 eq) in anhydrous ethanol (10-20 mL per gram of substrate) and add the solution to the reactor.

-

Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor 3-5 times with inert gas to remove all oxygen, followed by 2-3 purges with hydrogen gas.[2]

-

Pressurization and Heating: Pressurize the reactor with hydrogen gas to 10-20 bar. Begin stirring and heat the reaction mixture to 50-70 °C.

-

Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is typically complete within 4-8 hours.

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas to a safe outlet.

-

Catalyst Filtration: Under a blanket of inert gas, carefully open the reactor. The pyrophoric nature of the used catalyst necessitates careful handling. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. The filter cake must be kept wet with solvent or water at all times to prevent ignition.[10]

-

Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline can be purified by column chromatography on silica gel or by crystallization.

Data Summary:

| Parameter | Value | Rationale |

| Catalyst | Raney® Nickel | High activity for the reduction of both aromatic rings and nitriles.[9] |

| Catalyst Loading | 5-10 wt% | Sufficient for efficient conversion without excessive catalyst waste. |

| Solvent | Ethanol | Good solvent for the substrate and product; commonly used in hydrogenations. |

| Temperature | 50-70 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without promoting side reactions. |

| Pressure | 10-20 bar H₂ | Ensures adequate hydrogen concentration for complete reduction. |

| Typical Yield | >90% | High conversion and selectivity are expected under these conditions. |

Protocol 2: Chemoselective Hydrogenation to this compound

This protocol focuses on the selective hydrogenation of the quinoline ring of quinoline-5-carbonitrile, leaving the nitrile group intact. This is achieved by employing a less reactive, more selective catalyst system, such as a modified palladium on carbon (Pd/C) catalyst or a specific iron-based catalyst, under milder reaction conditions.[3][11]

Reaction Scheme:

Figure 2: Chemoselective hydrogenation of quinoline-5-carbonitrile.

Experimental Protocol (Example using a modified Pd/C catalyst):

Materials:

-

Quinoline-5-carbonitrile

-

10% Palladium on Carbon (Pd/C)

-

Ethylenediamine (en)

-

Tetrahydrofuran (THF), anhydrous

-

High-pressure hydrogenation reactor

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas (high purity)

Safety Precautions:

-

Adhere to all safety guidelines for high-pressure hydrogenation as outlined in Protocol 1.

-

Ethylenediamine is corrosive and should be handled with appropriate personal protective equipment.

Procedure:

-

Catalyst Preparation (Pd/C(en)): In a separate flask under an inert atmosphere, suspend 10% Pd/C (5 mol%) in anhydrous THF. Add ethylenediamine (1-2 equivalents relative to Pd) and stir the mixture for 30 minutes. This pre-treatment modifies the catalyst surface, enhancing its chemoselectivity.[11]

-

Reactor Setup: Charge the high-pressure reactor with the prepared Pd/C(en) catalyst slurry.

-

Substrate Addition: Add a solution of quinoline-5-carbonitrile (1.0 eq) in anhydrous THF to the reactor.

-

Sealing and Purging: Seal the reactor and purge thoroughly with inert gas and then with hydrogen gas.

-

Pressurization and Reaction: Pressurize the reactor with hydrogen gas to 5-10 bar. Stir the reaction at room temperature (25-30 °C).

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS to determine the consumption of the starting material and the formation of the desired product. Over-reduction to the amine should be minimal under these conditions.

-

Work-up and Isolation: Once the reaction is complete, carefully depressurize the reactor and filter the catalyst as described in Protocol 1. Concentrate the filtrate and purify the product by column chromatography.

Data Summary:

| Parameter | Value | Rationale |

| Catalyst | Pd/C(en) or Fe-based catalyst | Modified catalyst surface to achieve chemoselectivity and prevent nitrile reduction.[3][11] |

| Catalyst Loading | 5 mol% | Effective for selective hydrogenation. |

| Solvent | THF | The choice of solvent can be crucial for suppressing nitrile reduction with modified Pd/C catalysts.[11] |

| Temperature | 25-30 °C | Milder conditions favor the selective reduction of the more labile quinoline ring. |

| Pressure | 5-10 bar H₂ | Lower pressure reduces the likelihood of over-reduction. |

| Typical Yield | 80-90% | Good yields with high chemoselectivity are achievable. |

Troubleshooting and Mechanistic Considerations

-

Over-reduction in Protocol 2: If significant reduction of the nitrile group is observed, consider further reducing the temperature, pressure, or catalyst loading. The amount of ethylenediamine modifier can also be optimized.

-

Incomplete Reaction in Protocol 1: If the reaction stalls, ensure the catalyst is active and that the system is free of poisons. A slight increase in temperature or pressure may be necessary.

-

Catalyst Deactivation: The nitrogen atom in the quinoline ring can act as a ligand, potentially poisoning some catalysts. The choice of a robust catalyst is therefore critical.[2]

Conclusion

The selective or complete hydrogenation of quinoline-5-carbonitrile is a synthetically valuable transformation that can be controlled through the judicious selection of catalyst and reaction conditions. The protocols provided herein offer reliable starting points for achieving either the fully reduced 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline or the chemoselectively reduced this compound. As with any catalytic reaction, optimization of the described parameters for specific equipment and substrate batches is recommended to achieve the highest possible yields and selectivities.

References

-